![molecular formula C32H30MgN8-2 B12343642 magnesium;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12343642.png)
magnesium;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene is a complex organometallic compound. Organometallic compounds are characterized by the presence of a metal atom bonded to organic ligands. This particular compound features magnesium as the central metal atom, coordinated with a highly intricate organic framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such complex organometallic compounds typically involves multi-step reactions. The initial step often includes the preparation of the organic ligand, followed by the introduction of the metal center under controlled conditions. Specific reagents, solvents, and catalysts are used to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of complex organometallic compounds requires scalable and efficient methods. This often involves optimizing reaction conditions, such as temperature, pressure, and concentration, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Conversely, reduction reactions involve the gain of electrons, decreasing the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various organic halides or nucleophiles.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state complex, while reduction could produce a lower oxidation state species.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a catalyst in various organic reactions, facilitating the formation of complex molecules.
Biology
In biological research, organometallic compounds are often explored for their potential as therapeutic agents, particularly in cancer treatment.
Medicine
The compound may be investigated for its pharmacological properties, including its ability to interact with biological targets.
Industry
In industrial applications, such compounds can be used in materials science for the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The organic ligands can facilitate binding to enzymes or receptors, modulating their activity. The magnesium center may play a crucial role in stabilizing the compound and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium porphyrins: These compounds feature magnesium coordinated with a porphyrin ring, similar in complexity to the given compound.
Magnesium phthalocyanines: Another class of magnesium-containing organometallic compounds with extensive applications.
Uniqueness
The uniqueness of magnesium;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene lies in its highly intricate structure, which may confer unique reactivity and specificity in its applications.
Propriétés
Formule moléculaire |
C32H30MgN8-2 |
|---|---|
Poids moléculaire |
550.9 g/mol |
Nom IUPAC |
magnesium;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene |
InChI |
InChI=1S/C32H30N8.Mg/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-2,7-10,15-16,19-22,27-28H,3-6,11-14H2;/q-4;+2 |
Clé InChI |
IKJOURMGQFTAPW-UHFFFAOYSA-N |
SMILES isomérique |
C1CC2C3/N=C/4\[N-]/C(=N\C5[N-]/C(=N\C6=C7C(=C([N-]6)/N=C(/C2CC1)\[N-]3)C=CC=C7)/C8C5CCCC8)/C9=CC=CC=C49.[Mg+2] |
SMILES canonique |
C1CCC2C(C1)C3[N-]C2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7CCCCC7C([N-]6)N=C8C9=CC=CC=C9C(=N3)[N-]8.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12343568.png)

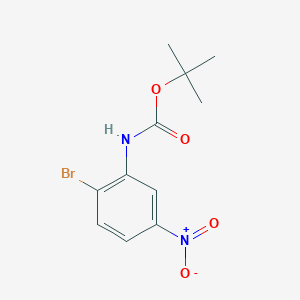
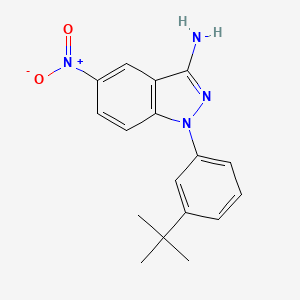
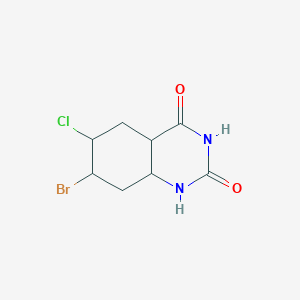
![Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl-](/img/structure/B12343609.png)
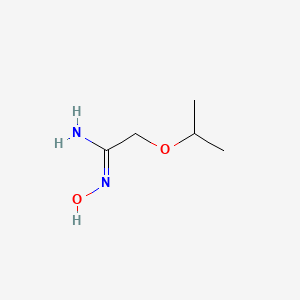
![(2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid](/img/structure/B12343621.png)
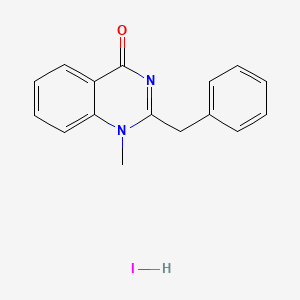
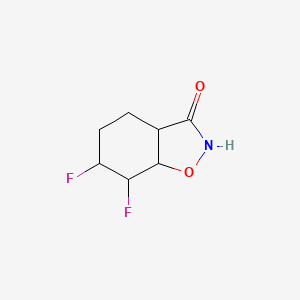

![4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride](/img/structure/B12343649.png)
![6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12343653.png)
